molecular formula C14H10N2O2 B597754 6-Phenyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid CAS No. 1227270-42-9

6-Phenyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

Cat. No. B597754
M. Wt: 238.246
InChI Key: JPBYOYIPTUQITI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Phenyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid is a chemical compound that has been studied for its potential in cancer therapy. It is a derivative of 1H-pyrrolo[2,3-b]pyridine, which has shown potent activities against FGFR1, 2, and 3 .


Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives involves several steps. The key intermediate for the synthesis of these derivatives is 4-methyl-6-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3-dione . This compound is then alkylated to produce the corresponding N-alkyl-4-methyl-6-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3-dione derivatives .

Scientific Research Applications

Fibroblast Growth Factor Receptor (FGFR) Inhibitor

The compound has been found to have potent activities against FGFR1, 2, and 3 . FGFRs play an essential role in various types of tumors, and targeting FGFRs represents an attractive strategy for cancer therapy .

Breast Cancer Treatment

In vitro studies have shown that the compound can inhibit breast cancer 4T1 cell proliferation and induce its apoptosis . This suggests potential application in breast cancer treatment.

Inhibition of Cell Migration and Invasion

The compound has been found to significantly inhibit the migration and invasion of 4T1 cells . This could be useful in preventing the spread of cancer cells.

Development of Lead Compounds

Due to its low molecular weight and potent FGFR inhibitory activity, the compound could serve as an appealing lead compound beneficial to subsequent optimization .

Treatment of Other Cancers

Abnormal activation of FGFR signaling pathway due to amplification, fusion or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers such as lung cancer, prostate cancer, bladder cancer and liver cancer . Therefore, the compound could potentially be used in the treatment of these cancers.

Overcoming Resistance to Cancer Therapy

Activation of FGFR-dependent signaling pathways can facilitate cancer initiation, progression, and resistance to cancer therapy . Hence, the compound could potentially be used to overcome resistance to cancer therapy.

Future Directions

The future directions for the study of 6-Phenyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid and its derivatives include further investigation of their potential as FGFR inhibitors for cancer therapy .

properties

IUPAC Name

6-phenyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O2/c17-14(18)11-8-15-12-6-10(7-16-13(11)12)9-4-2-1-3-5-9/h1-8,15H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPBYOYIPTUQITI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C(=CN3)C(=O)O)N=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Phenyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

Citations

For This Compound
1
Citations
R Mizojiri, N Nii, M Asano, M Sasaki, Y Satoh… - Bioorganic & Medicinal …, 2019 - Elsevier
We initiated our structure-activity relationship (SAR) studies for novel ACC1 inhibitors from 1a as a lead compound. Our initial SAR studies of 1H-Pyrrolo[3,2-b]pyridine-3-carboxamide …
Number of citations: 8 www.sciencedirect.com

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